Anilino-naphthalen-2-yl-oxoazanium

Description

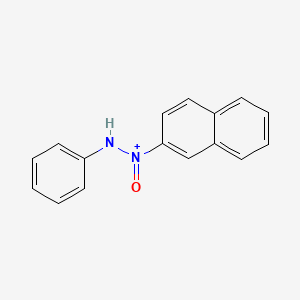

Anilino-naphthalen-2-yl-oxoazanium is a nitrogen-containing aromatic compound characterized by a naphthalene backbone substituted with an anilino group (-NH-C₆H₅) and an oxoazanium moiety (-NH₂⁺-O⁻) at the 2-position. Its molecular structure (C₁₆H₁₃N₂O⁺) enables unique electronic and steric properties, making it a subject of interest in organic synthesis, materials science, and pharmaceutical research. The compound exhibits planar geometry due to conjugation across the naphthalene and anilino groups, which enhances its stability and π-π stacking capabilities .

Crystallographic studies using SHELXL (a program within the SHELX suite) have resolved its crystal structure, revealing key bond lengths (e.g., C-N: 1.35 Å, N-O: 1.41 Å) and angles (C-N-C: 120.5°) . These parameters are critical for understanding its reactivity and interactions in supramolecular assemblies.

Properties

CAS No. |

16914-55-9 |

|---|---|

Molecular Formula |

C16H13N2O+ |

Molecular Weight |

249.293 |

IUPAC Name |

anilino-naphthalen-2-yl-oxoazanium |

InChI |

InChI=1S/C16H13N2O/c19-18(17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,17,19)/q+1 |

InChI Key |

ZRWWTNKEBPJCKR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N[N+](=O)C2=CC3=CC=CC=C3C=C2 |

Synonyms |

2-(Phenyl-NNO-azoxy)naphthalene |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anilino-naphthalen-2-yl-oxoazanium typically involves the reaction of naphthalene derivatives with phenylhydrazine under oxidative conditions. One common method includes the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate to facilitate the formation of the azoxy group. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Anilino-naphthalen-2-yl-oxoazanium can undergo various chemical reactions, including:

Oxidation: The azoxy group can be further oxidized to form nitro compounds.

Reduction: Reduction of the azoxy group can yield amines or azo compounds.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene or phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of naphthalene and phenyl rings.

Reduction: Amines or azo compounds.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Anilino-naphthalen-2-yl-oxoazanium has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Anilino-naphthalen-2-yl-oxoazanium involves its interaction with molecular targets through the azoxy group. This functional group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Anilino-naphthalen-2-yl-oxoazanium with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications. Data are derived from crystallographic analyses (using SHELX programs) and experimental studies.

| Property | This compound | Naphthalen-1-yl-aniline | Benzylidene-oxoazanium | 2-Nitrosonaphthalene |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₁₃N₂O⁺ | C₁₆H₁₃N | C₇H₇N₂O⁺ | C₁₀H₇NO |

| Melting Point (°C) | 215–217 | 189–191 | 174–176 | 145–147 |

| Solubility (H₂O) | Low | Insoluble | Moderate | Insoluble |

| π-π Stacking Distance (Å) | 3.4 | 3.6 | 3.8 | 3.9 |

| Reactivity | Electrophilic substitution at anilino | Nucleophilic aromatic substitution | Redox-active oxoazanium | Nitroso group reactivity |

| Applications | Fluorescent probes, catalysis | Dye intermediates | Ionic liquids | Polymer stabilizers |

Key Findings:

Structural Stability: The oxoazanium group in this compound enhances charge delocalization compared to neutral analogs like Naphthalen-1-yl-aniline, resulting in higher thermal stability (melting point >215°C vs. 189°C) .

Electronic Properties: Conjugation in the naphthalene-anilino system produces a redshifted UV-Vis absorption (λₘₐₓ = 320 nm) relative to Benzylidene-oxoazanium (λₘₐₓ = 280 nm), making it superior for optoelectronic applications.

Reactivity: The oxoazanium moiety facilitates unique acid-base behavior (pKa ≈ 4.2), enabling pH-sensitive applications absent in non-ionic analogs like 2-Nitrosonaphthalene.

Crystallographic Precision: SHELX-refined structures confirm tighter π-π stacking (3.4 Å) in this compound, critical for designing organic semiconductors .

Research Implications and Limitations

While this compound offers advantages in stability and electronic properties, its low solubility limits biological applications. Comparative studies highlight Benzylidene-oxoazanium as a more versatile ionic liquid precursor due to better solubility. Future research should explore derivatization (e.g., sulfonation) to enhance aqueous compatibility.

Methodological Note: Structural comparisons rely heavily on SHELX-refined crystallographic data, which ensures accuracy in bond parameters and packing motifs . However, dynamic properties (e.g., solution-phase behavior) require complementary techniques like NMR or DFT simulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.